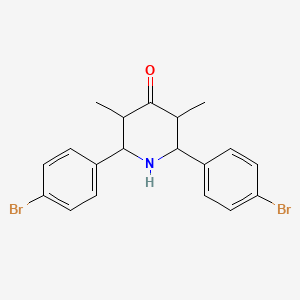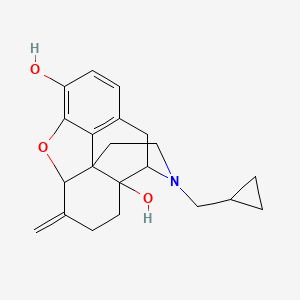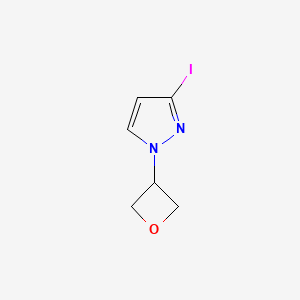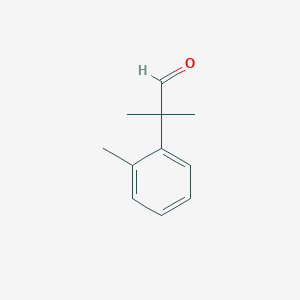![molecular formula C23H34N5O14P B12510197 [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid](/img/structure/B12510197.png)
[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Fumarate involves esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst . The process can be summarized as follows:
Esterification: Tenofovir is esterified with chloromethyl isopropyl carbonate.
Purification: The resultant Tenofovir Disoproxil is optionally purified.
Conversion: Tenofovir Disoproxil is converted into its fumarate salt.
Industrial Production Methods: Industrial production methods have been optimized to increase yield and efficiency. For instance, a three-step manufacturing process has been developed, improving the overall yield from about 13% to 24% .
Types of Reactions:
Oxidation and Reduction: Tenofovir Disoproxil Fumarate undergoes thermal decomposition, which involves the decomposition of carboxylic ester and phosphoric disoproxil sections.
Common Reagents and Conditions:
Major Products:
Thermal Decomposition Products: The decomposition of the phosphoric disoproxil section and the tenofovir section.
Scientific Research Applications
Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of enantiomerically pure active pharmaceutical ingredients.
Biology: Studied for its effects on neuronal injury and other cellular processes.
Medicine: Widely used in the treatment of HIV-1 and chronic Hepatitis B.
Industry: Employed in the development of fixed-dose combination therapies.
Mechanism of Action
Tenofovir Disoproxil Fumarate is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate . This active form inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and causing DNA chain termination . This mechanism effectively prevents viral replication .
Comparison with Similar Compounds
Tenofovir Alafenamide: A prodrug that accumulates in lymphoid tissue, leading to lower plasma concentrations and reduced side effects.
Adefovir: Another nucleotide reverse transcriptase inhibitor used for chronic Hepatitis B.
Comparison:
Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate: Tenofovir Alafenamide has shown improved biomarkers for renal function and increased bone mineral density compared to Tenofovir Disoproxil Fumarate.
Tenofovir Disoproxil Fumarate vs. Adefovir: Tenofovir Disoproxil Fumarate is more potent and has a better safety profile than Adefovir.
Tenofovir Disoproxil Fumarate stands out due to its efficacy in both HIV-1 and Hepatitis B treatment, as well as its use in PrEP .
Properties
IUPAC Name |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMJCVGFSROFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N5O14P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)


![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)

![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B12510210.png)



![benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate](/img/structure/B12510227.png)
